Product packaging for beta-D-Lyxofuranose(Cat. No.:CAS No. 7687-39-0)

beta-D-Lyxofuranose

Cat. No.: B1666867
CAS No.: 7687-39-0
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-MGCNEYSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-D-Lyxofuranose (CAS 7687-39-0) is a monosaccharide of the pentose class, specifically a D-lyxofuranose configured in the beta anomeric form . It has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . This compound serves as a valuable chiral building block and intermediate in synthetic organic chemistry, particularly for constructing more complex carbohydrate structures and nucleoside analogues . In research, derivatives of D-lyxose, including 1,2-anhydro sugars, have been utilized as key intermediates in the stereoselective synthesis of oligosaccharides due to their high reactivity . The compound's structure also makes it a subject of interest in studies exploring the synthesis of aldoses and C-glycosides of furanose-type frameworks, which are relevant for developing novel synthetic methodologies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1666867 beta-D-Lyxofuranose CAS No. 7687-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7687-39-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

HMFHBZSHGGEWLO-MGCNEYSASA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Appearance

Solid powder

Other CAS No.

7687-39-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

beta-D-Lyxofuranose

Origin of Product

United States

Synthetic Methodologies for Beta D Lyxofuranose and Its Analogues

Stereoselective Synthesis of Beta-D-Lyxofuranose Derivatives

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For this compound derivatives, this is particularly important when constructing complex molecules like nucleosides.

Glycosylation Strategies for Lyxofuranosyl Nucleosides

Glycosylation is a key reaction in nucleoside synthesis, involving the formation of a glycosidic bond between a sugar and a nucleobase. Various strategies have been developed to achieve stereocontrol during the coupling of lyxofuranose derivatives with purine (B94841) and pyrimidine (B1678525) bases.

The synthesis of pyrimidine lyxofuranosyl nucleosides involves coupling a pyrimidine base with a suitably activated lyxofuranose derivative. One approach utilizes 2,3-dideoxy-2,3-anhydro-β-D-lyxofuranose as a synthon, which can be opened and subsequently glycosylated with pyrimidine bases to yield nucleoside analogues. tandfonline.com Another strategy involves the synthesis of 2,3-anhydro-beta-D-lyxofuranosyl pyrimidine nucleosides through the coupling of a 2,3-anhydrosugar-containing glycosyl donor with a pyrimidine base. researchgate.net

Research has also explored the synthesis of nucleoside analogues where 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragments are attached to the pyrimidine moiety. While focusing on ribofuranose, these studies highlight general strategies for attaching sugar moieties to pyrimidine bases that could potentially be adapted for lyxofuranose derivatives. mdpi.com

Similar to pyrimidine nucleosides, the synthesis of purine lyxofuranosyl nucleosides involves the stereoselective coupling of purine bases with lyxofuranose derivatives. The systematic synthesis of alpha- and beta-D-lyxofuranosyl analogues of naturally occurring nucleosides, including purines, has been reported. nih.govresearchgate.netacs.org These methods often involve the glycosylation of purine aglycons with protected lyxofuranose derivatives, followed by deprotection. nih.govresearchgate.net

Studies on the synthesis of purine 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleosides, starting from precursors like methyl 5-O-benzoyl-alpha-D-xylofuranoside, demonstrate related glycosylation strategies with purine bases that could inform approaches for lyxofuranosyl compounds. researchgate.net

Synthesis of Pyrimidine Lyxofuranosyl Nucleosides

Preparation via Anhydro Sugar Intermediates

Anhydro sugars, containing an epoxide ring, serve as valuable intermediates in the synthesis of modified sugars and nucleosides. The ring opening of these epoxides can introduce functional groups with defined stereochemistry.

2,3-Dideoxy-2,3-anhydro-β-D-lyxofuranose has been employed as a key intermediate in the synthesis of nucleoside analogues. tandfonline.com The epoxide ring in this structure can be opened by nucleophiles, such as sodium azide (B81097), leading to the introduction of an azido (B1232118) group with specific stereochemistry. Subsequent reduction of the azido group can yield amino-substituted sugars, which can then be used for glycosylation reactions. tandfonline.com For example, opening with sodium azide followed by reduction with lithium aluminum hydride yields 2,3-dideoxy-2,3-epimino-β-D-ribofuranose, which has been used to glycosylate pyrimidine bases. tandfonline.com

Routes involving 2,3-Dideoxy-2,3-anhydro-β-D-lyxofuranose

Synthesis of Beta-D-Lyxofuranoside Derivatives with Fused Oxazoline (B21484) Rings

Methyl β-D-lyxofuranoside derivatives bearing a fused oxazoline ring can be synthesized via two primary routes. One approach involves starting from a trans-benzamido–sulphonyloxy system. The second route utilizes N-benzoylepimines, which undergo rearrangement to yield the desired fused oxazoline derivatives. The formation of carbohydrate-fused oxazolines, particularly those with a C1-O linkage, is significant in the chemical and enzymatic synthesis of oligosaccharides and glycoconjugates. researchgate.net N-glycosyl oxazolines, which have a C1-nitrogen linkage, are also valuable intermediates in the synthesis of N-glycoproteins. researchgate.net While several routes exist for synthesizing N-glycosyl oxazolines, including those from glycosyl azides or 1,2-anhydroglucopyranose derivatives, the development of practical and efficient methods for various furanosyl or pyranosyl oxazolines with the C1-nitrogen linkage remains an area of interest. researchgate.net

Synthesis of Carbasugar Analogues of this compound

Carbasugar analogues of this compound, where a carbon atom replaces the oxygen in the furanose ring, have been synthesized through different methodologies.

Preparation of 4a-Carba-β-D-Lyxofuranose Derivatives from D-Lyxose

A synthetic approach to 4a-carba-D-lyxofuranose derivatives can commence from D-lyxose. researchgate.netresearchgate.net A protected 4a-carba-β-D-lyxofuranose serves as a key intermediate in the synthesis of various 4a-carba-D-lyxofuranose derivatives, including novel 1-amino-1-deoxy-4a-carba-D-lyxofuranoses. researchgate.netresearchgate.net This synthetic strategy highlights the utility of D-lyxose as a starting material for constructing carbasugar analogues.

Radical Cyclization Approaches to Carbapentofuranoses including Carba-β-D-Lyxofuranose

Radical cyclization reactions offer a route to synthesize carbapentofuranoses, including carba-β-D-lyxofuranose. researchgate.netacs.org A notable method involves the 5-exo-trig radical cyclization of C-2 substituted 2,3-unsaturated 7-bromoheptono-1,4-lactones. researchgate.netacs.org This key step facilitates the formation of bicyclic cyclopentane (B165970) derivatives with high regio- and stereoselectivity. researchgate.net Subsequent side chain degradation of the resulting carbaaldohexofuranoses can furnish carbapentofuranoses such as carba-α-L-xylofuranose and carba-β-D-lyxofuranose. researchgate.netacs.org Another approach to carbapentofuranoses, including 4a-carba-β-D-lyxofuranose, involves a CrCl₂ mediated domino reaction and ring closing metathesis. jst.go.jpgoogle.com

Chemically Protected this compound Derivatives

The synthesis of this compound derivatives often requires the use of protecting groups to enable selective chemical transformations.

Synthesis and Utility of 1,2-O-Isopropylidene-β-D-lyxo-furanose

1,2-O-Isopropylidene-β-D-lyxo-furanose is a relatively rare derivative. iucr.org Its synthesis can be achieved from 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-arabino-furanose through oxidation at the C3 position followed by reduction of the intermediate ulose. iucr.org The reduction step proceeds with total stereoselection from the more accessible Re (α) side, yielding 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-lyxo-furanose. iucr.org Subsequent desilylation provides the target 1,2-O-isopropylidene-β-D-lyxo-furanose. iucr.org This protected form is valuable as a chiral synthon for further synthetic work, particularly for deoxygenation at the C3 position to obtain 3-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranose. iucr.org The pentofuranose (B7776049) ring in 1,2-O-isopropylidene-β-D-lyxo-furanose adopts a twisted conformation, while the isopropylidene ring has an envelope conformation. iucr.orgresearchgate.net Hydrogen bonding plays a role in the crystal structure, forming an infinite network. iucr.orgresearchgate.net

Synthesis of Silyl (B83357) Ether Protected Lyxofuranose Analogues

Silyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis due to their synthetic potential and versatility. thieme-connect.de The protection of hydroxyl groups as silyl ethers allows for selective reactions at other sites in the molecule. thieme-connect.deopen.ac.uk While the search results did not provide specific details on the synthesis of silyl ether protected lyxofuranose analogues, the general utility of silyl ethers in carbohydrate chemistry suggests their applicability in the synthesis of this compound derivatives. thieme-connect.densf.gov Silylation can be achieved using various silyl halides or triflates in the presence of a base. thieme-connect.de The choice of silyl group can influence the stability and cleavage conditions of the protecting group. thieme-connect.de

Reactivity and Mechanistic Studies of Beta D Lyxofuranose Compounds

Nucleophilic Displacement Reactions on Lyxofuranose Scaffolds

Nucleophilic displacement reactions are fundamental transformations in carbohydrate chemistry, allowing for the introduction of new functional groups and the modification of stereochemistry. Investigations involving lyxofuranose scaffolds have shed light on the specific factors influencing these reactions in the furanose ring system.

Intramolecular SN2 Ring Closure Reactions

Intramolecular SN2 reactions involving appropriately functionalized lyxofuranose derivatives can lead to the formation of cyclic structures, such as anhydro sugars. These reactions typically involve a nucleophilic oxygen or other heteroatom within the same molecule attacking a carbon bearing a leaving group. The stereochemical outcome of intramolecular SN2 reactions is generally inversion of configuration at the carbon undergoing substitution. Studies have demonstrated the successful synthesis of 1,2-anhydro sugars from furanose 2-sulfonates via base-initiated intramolecular SN2 ring closure, often in high yields. researchgate.netnih.gov This process involves the attack of the C-1 alkoxide on the C-2 carbon bearing a tosyloxy group. researchgate.net

Reactions of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with Nucleophiles

The compound 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose has been a key substrate for studying nucleophilic displacement reactions on a protected lyxofuranose scaffold. Treatment of this methylsulphonate with sodium methoxide (B1231860) in methanol (B129727) has been shown to yield primarily methyl 2,3-O-isopropylidene-beta-L-ribofuranoside. This outcome involves an inversion of configuration at C-4 of the lyxose derivative.

Research has also identified minor products from the reaction of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with sodium methoxide in methanol. These minor products include 1,5-anhydro-2,3-O-isopropylidene-beta-D-lyxofuranose, methyl 2,3-O-isopropylidene-alpha-D-lyxopyranoside, methyl 2,3-O-isopropylidene-alpha-L-ribofuranoside, and potentially methyl 2,3-O-isopropylidene-beta-D-lyxopyranoside.

Investigation of Aldehyde-Group Participation and Epoxide Ring Opening

In the reactions of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with nucleophiles like sodium methoxide, the mechanism is considered to involve the initial formation of 4,5-anhydro-2,3-O-isopropylidene-aldehydo-D-lyxose. This intermediate then undergoes opening of the epoxide ring at C-4. Neighboring-group participation by the aldehyde group is implicated in this epoxide ring-opening process. Epoxide ring opening can occur under both acidic and basic conditions, typically following SN2-like mechanisms where the nucleophile attacks the less substituted carbon under basic conditions or the more substituted carbon under acidic conditions after protonation of the epoxide oxygen. libretexts.orgmasterorganicchemistry.com

Anomerization and Conformational Interconversions in Solution

Anomerization is the process of interconversion between the alpha and beta anomers of a cyclic sugar. wikipedia.org For reducing sugars, this process is known as mutarotation and occurs readily in solution, catalyzed by acid and base, leading to an equilibrium mixture of anomers. wikipedia.org Anomerization typically proceeds through the open-chain aldehyde or ketone form, followed by ring closure. wikipedia.org

Conformational analysis of furanose rings in solution is crucial for understanding their reactivity and biological activity. Furanose rings are more flexible than pyranose rings and can adopt various conformations, often described by pseudorotation. Studies utilizing techniques such as NMR spectroscopy provide insights into the preferred conformations and dynamics of lyxofuranose derivatives in solution. acs.orgresearchgate.netsciencepublishinggroup.com The conformational equilibrium can be influenced by factors such as substitution patterns and solvent. researchgate.netnih.gov While specific detailed data on the anomerization and conformational interconversions solely for beta-D-lyxofuranose in solution were not extensively detailed in the search results, general principles of furanose conformational analysis and anomerization apply. wikipedia.orgsciencepublishinggroup.comnih.gov

Here is a table summarizing some of the reactions discussed:

ReactantNucleophile/ConditionsMajor Product(s)Key Mechanistic Feature(s)
Furanose 2-sulfonatesBase1,2-Anhydro sugarsIntramolecular SN2 ring closure researchgate.netnih.gov
2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranoseSodium methoxide in methanolMethyl 2,3-O-isopropylidene-beta-L-ribofuranosideInversion at C-4, Epoxide ring opening

Structural Elucidation and Conformational Analysis of this compound

The structural elucidation and conformational analysis of this compound and its derivatives are crucial for understanding their chemical behavior and potential applications. These investigations primarily utilize crystallographic and spectroscopic techniques, providing detailed insights into molecular geometry, ring conformation, and intermolecular interactions.

Crystallographic Investigations of this compound Derivatives

X-ray diffraction studies of this compound derivatives offer valuable information about their solid-state structures, including precise atomic positions, bond lengths, bond angles, and crystal packing arrangements.

X-ray Diffraction Studies of 1,2-O-Isopropylidene-β-D-lyxo-furanose

X-ray diffraction studies on 1,2-O-isopropylidene-β-D-lyxo-furanose have been conducted to determine its crystal structure. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.netugr.es Crystal data for this compound includes unit cell parameters a = 5.9196(3) Å, b = 7.3562(4) Å, and c = 21.1126(12) Å, with a unit cell volume of 919.36(9) ų. researchgate.net The crystal structure analysis provides a detailed three-dimensional arrangement of atoms within the molecule and its packing in the crystal lattice.

Analysis of Pentofuranose (B7776049) Ring Conformation (e.g., Twisted Conformation)

Analysis of the crystallographic data for 1,2-O-isopropylidene-β-D-lyxo-furanose reveals that the pentofuranose five-membered ring adopts a twisted conformation. researchgate.netiucr.orgiucr.org This twisted conformation occurs on two carbon atoms of the ring. researchgate.netiucr.org In contrast, the five-membered ring of the isopropylidene group fused to the furanose ring exhibits an envelope conformation, with one oxygen atom out of the plane. researchgate.netiucr.orgiucr.org The conformation of furanose rings can be described by pseudorotation, involving interconversion between envelope and twist forms. unimo.it

Investigation of Hydrogen Bonding Networks and Crystal Packing

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the structural assignment and conformational analysis of carbohydrates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the local electronic environment of atoms within a molecule, which is highly sensitive to its structure and conformation. Both one-dimensional and two-dimensional NMR techniques are used for the structural elucidation of carbohydrates. unimo.itacs.org Analysis of chemical shifts and coupling constants in NMR spectra allows for the assignment of specific signals to individual atoms and the determination of stereochemistry and ring conformation. unimo.it

Computational and Experimental Carbon-13 NMR Chemical Shift Analysis of α-D-Lyxofuranose

Structural Elucidation and Conformational Analysis of Beta D Lyxofuranose

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Proton NMR Coupling Constant Analysis and Conformational Deduction

Proton NMR spectroscopy, specifically the analysis of vicinal proton-proton coupling constants (), is a powerful tool for deducing the conformation of furanose rings. The magnitudes of these coupling constants are related to the dihedral angles between the coupled protons, as described by Karplus-like relationships mestrelab.com. By analyzing the pattern and values of the couplings within the furanose ring, insights into the puckering of the ring can be obtained.

For furanose rings, the conformation is often described in terms of envelope (E) and twist (T) forms, which interconvert along a pseudorotational pathway qmul.ac.uk. The puckering can be quantified by the pseudorotation phase angle (P) and the puckering amplitude (). Analysis of values allows for the estimation of the populations of different conformational states, often simplified into a two-state equilibrium model (N-type and S-type conformers) for many nucleosides and nucleotides qmul.ac.uknih.govnih.gov.

Studies on various furanosides and nucleosides, including beta-D-lyxo derivatives, have utilized coupling constants to infer ring conformations . While specific coupling constant values for beta-D-lyxofuranose itself are not extensively detailed in the provided sources, the general principle applies: the observed values for the ring protons (H1'-H2', H2'-H3', H3'-H4', H4'-H5) provide experimental constraints on the possible dihedral angles and thus the preferred furanose ring pucker. For instance, studies on beta-D-lyxo-nucleosides have employed this approach to estimate the conformational equilibrium .

Vibrational Spectroscopy for Molecular Fingerprinting

Techniques like Vibrational Circular Dichroism (VCD) and Inelastic Neutron Scattering (INS) offer additional insights. VCD is particularly useful for chiral molecules like carbohydrates, providing information about their absolute configuration and conformation in solution ulpgc.es. INS is sensitive to the vibrations involving hydrogen atoms and does not have the same selection rules as IR or Raman spectroscopy, allowing for the observation of all vibrational modes acs.orgresearchgate.net.

While specific vibrational spectroscopic data for this compound are not detailed in the search results, vibrational spectroscopy has been successfully applied to the study of other furanoses, such as methyl beta-D-ribofuranoside, to understand their structure, conformation, and hydrogen bonding patterns acs.orgresearchgate.net. The low-energy region of vibrational spectra (<400 cm⁻¹) is often associated with lattice vibrations and functional group rotations, while the mid-energy region (400–900 cm⁻¹) can provide information on furanose ring bending motions acs.orgresearchgate.net. Applying these techniques to this compound would yield a characteristic vibrational fingerprint and help validate conformational preferences determined by other methods.

Computational and Theoretical Studies on Lyxofuranose Conformation

Computational chemistry plays a vital role in understanding the conformational landscape of flexible molecules like this compound. Molecular mechanics and quantum chemical methods provide theoretical approaches to explore potential energy surfaces, identify stable conformers, and calculate structural and spectroscopic parameters.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT, ab initio)

Molecular mechanics (MM) methods use classical physics to model the interactions between atoms, employing force fields to calculate the potential energy of a given molecular conformation binarystarchem.casemanticscholar.org. These methods are computationally less expensive than quantum mechanical methods and are often used for initial conformational searches to explore a wide range of possible structures mestrelab.combinarystarchem.ca.

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and bonding within a molecule binarystarchem.ca. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles, while DFT methods, such as B3LYP and M06-2X, use approximations to the electron density to calculate the energy acs.orgacs.orgbiopolymers.org.uaacs.orgsouthampton.ac.ukacs.orgresearchgate.netnih.gov. These methods can be used to optimize the geometries of identified conformers and calculate their relative energies, as well as predict spectroscopic parameters like NMR coupling constants and vibrational frequencies mestrelab.comacs.orgacs.orgresearchgate.net.

Computational studies on furanose rings, including those with lyxo configuration, have employed DFT and ab initio methods to investigate their conformational preferences researchgate.net. These calculations can provide detailed information about bond lengths, bond angles, and torsion angles for different conformers, complementing experimental data acs.orgacs.orgnih.gov. For instance, DFT calculations have been used to study alpha-D-lyxofuranose researchgate.net.

Exploration of Conformational Energy Landscapes and Low-Energy Conformers

Exploring the conformational energy landscape involves identifying all possible stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For flexible rings like furanose, this landscape can be complex, with multiple local energy minima corresponding to different puckered forms ulpgc.esacs.orgbiopolymers.org.uaresearchgate.net.

Computational methods, starting with systematic conformational searches using molecular mechanics or dynamics, followed by optimization of promising structures with quantum chemical methods, are used to map this landscape mestrelab.combinarystarchem.casemanticscholar.org. The low-energy conformers are the most likely to be populated at a given temperature and are therefore the most relevant for understanding the molecule's behavior.

Studies on other pentofuranoses have shown that the relative stabilities of different conformers can be influenced by factors such as intramolecular hydrogen bonding and anomeric effects ulpgc.esacs.org. While specific details on the energy landscape and low-energy conformers of this compound from computational studies are not extensively provided in the search results, the general approach involves identifying envelope (E) and twist (T) forms and their relative energies qmul.ac.uk.

Pseudorotation Analysis of the Furanose Ring

Pseudorotation analysis provides a detailed description of the conformational flexibility of five-membered rings. Instead of undergoing simple bond rotations, the furanose ring puckers in a way that can be visualized as a wave traveling around the ring qmul.ac.uk. This motion can be described by the pseudorotation phase angle (P) and the puckering amplitude () qmul.ac.uk. The pseudorotational itinerary covers all possible envelope and twist conformations qmul.ac.uk.

Computational studies can calculate the energy of the furanose ring as a function of the pseudorotation parameters, generating a pseudorotation potential energy surface acs.orgbiopolymers.org.ua. This surface reveals the favored regions of conformational space and the energy barriers between different conformers biopolymers.org.ua. NMR coupling constants can also be used to determine the pseudorotation parameters and the populations of conformers along the pathway qmul.ac.uknih.gov.

Pseudorotation analysis has been applied to various furanose rings to understand their dynamic behavior nih.govnih.govacs.org. Studies on beta-D-lyxo-nucleosides have utilized pseudorotation analysis based on NMR coupling constants to describe their conformational preferences .

Modeling of Solvent Effects on Conformation

The conformation of a molecule in solution can differ significantly from its gas-phase conformation due to interactions with the solvent ulpgc.esnd.educdnsciencepub.com. Solvent effects, including hydrogen bonding and dielectric screening, can alter the relative energies of different conformers and influence conformational equilibria cdnsciencepub.com.

Computational methods can incorporate solvent effects through various models. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium surrounding the solute molecule ulpgc.esacs.orgresearchgate.net. More explicit models include a specific number of solvent molecules interacting directly with the solute ulpgc.esacs.org.

Biochemical and Biological Significance of Beta D Lyxofuranose Analogues in Research

Investigation of Antiviral Potential of Lyxofuranosyl Nucleosides

Nucleoside analogues, structurally similar to the building blocks of DNA and RNA, are a major class of antiviral drugs. The exploration of lyxofuranosyl nucleosides has revealed interesting antiviral properties for certain derivatives.

Evaluation of Antiviral Properties of α- and β-D-Lyxofuranosyl Nucleosides

Systematic synthesis and biological evaluation of both alpha- and beta-D-lyxofuranosyl analogues of naturally occurring nucleic acid bases have been conducted to examine their antiviral potential. These studies have involved the synthesis of lyxofuranosyl nucleosides corresponding to adenine, guanine, cytosine, thymine, and uracil. The alpha anomers were typically prepared through glycosylation of purine (B94841) and pyrimidine (B1678525) aglycons with tetra-O-acetyl-alpha-D-lyxofuranose, followed by deprotection. Beta anomers were obtained via a process involving oxidation and reduction of xylofuranosyl nucleosides. nih.gov

Testing of these lyxofuranosyl nucleosides against a variety of RNA and DNA viruses has shown varying degrees of activity. For instance, 9-alpha-D-lyxofuranosyladenine demonstrated activity against herpes simplex virus types 1 and 2 both in vitro and in vivo. nih.gov Other studies have also investigated alpha-D-lyxofuranosyl benzimidazole (B57391) derivatives, evaluating their activity against herpesviruses such as HSV-1 and human cytomegalovirus (HCMV). Some 2-halogen derivatives in the alpha-lyxose series, including 5-deoxy-alpha-lyxose derivatives, exhibited activity against the Towne strain of HCMV. The 5-deoxy alpha-L analogues were particularly active. capes.gov.br

While some lyxofuranosyl nucleosides have shown promising antiviral effects, others, such as beta-L-xylo-furanosyl analogues of naturally occurring nucleosides, did not show significant antiviral activity against a variety of DNA and RNA viruses, including HIV, in one study. researchgate.net

Mechanism of Action of 2-Deoxy-β-D-Lyxofuranose Analogues as Viral Replication Inhibitors

The mechanism of action for antiviral nucleoside analogues generally involves their intracellular phosphorylation by viral or host kinases to yield the active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by viral polymerases. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication. nih.govmdpi.comtandfonline.com

While specific detailed mechanisms for 2-deoxy-beta-D-lyxofuranose analogues are not extensively detailed in the provided search results, the general principles observed for other antiviral nucleoside analogues are likely applicable. For example, studies on other nucleoside inhibitors, such as those active against Dengue virus, have shown that the compounds are converted to their monophosphate form by host kinases and further metabolized to active triphosphates, which function as chain terminators for viral RNA synthesis. asm.org The effectiveness of a nucleoside analogue can depend on its ability to be efficiently phosphorylated by cellular kinases and its affinity for the viral polymerase compared to the host cell polymerases.

Enzyme Inhibition Studies with Lyxofuranose Derivatives

Beyond their potential as antiviral agents, lyxofuranose derivatives have also been explored for their ability to inhibit various enzymes, particularly glycosyl hydrolases.

Evaluation of 4a-Carba-β-D-Lyxofuranose Derivatives as Inhibitors of Glycosyl Hydrolases

Carbasugars, in which a carbon atom replaces the oxygen atom in the ring, are a class of compounds known for their potential as glycosidase inhibitors. 4a-Carba-D-lyxofuranose derivatives have been synthesized and evaluated as inhibitors of GH38 alpha-mannosidases. acs.orgresearchgate.netwww.gob.peresearchgate.net These enzymes are involved in the processing of N-glycans, and their inhibition can have implications in various biological processes and diseases.

Studies have evaluated the inhibitory activity of synthesized 4a-carba-D-lyxofuranoses against different GH38 alpha-mannosidases, including Golgi (GMIIb) and lysosomal (LManII) alpha-mannosidases from Drosophila melanogaster and commercial Jack bean alpha-mannosidase. researchgate.netwww.gob.pe The biochemical evaluation revealed that specific derivatives exhibited inhibitory activity. For instance, 1-amino-1-deoxy-4a-carba-beta-D-lyxofuranose showed reasonable inhibitory activity against GMIIb. researchgate.netwww.gob.pe

Molecular Modeling of Enzyme-Inhibitor Interactions (e.g., with GH38 α-Mannosidases)

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the interactions between enzyme inhibitors and their target enzymes at an atomic level. These computational methods complement experimental biochemical evaluations by providing insights into the binding modes, affinities, and conformational changes involved in enzyme-inhibitor interactions.

Molecular modeling has been employed in studies evaluating 4a-carba-D-lyxofuranose derivatives as inhibitors of GH38 alpha-mannosidases. researchgate.netwww.gob.peresearchgate.net These studies utilize computational approaches to analyze how the synthesized carba-lyxofuranose derivatives interact with the active site of the target mannosidases. This includes examining the key residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and the conformational preferences of the inhibitors within the enzyme's active site. Such modeling can help explain the observed inhibitory activities and guide the design of more potent and selective inhibitors. For example, molecular dynamics simulations and X-ray crystal structures of Golgi alpha-mannosidase II complexed with inhibitors like mannostatin A have provided detailed information about the conformational changes and interactions critical for high-affinity binding, offering valuable insights for the design of novel inhibitors. acs.orgresearchgate.net

Role in Plant and Mammalian Metabolic Pathways

While sugars like glucose and fructose (B13574) are central to energy metabolism in both plants and mammals, and ribose and deoxyribose are fundamental components of nucleic acids, the role of lyxofuranose itself in primary metabolic pathways appears to be less prominent based on the available information.

General metabolic pathways in plants and mammals involve the synthesis and breakdown of various carbohydrates, but specific pathways where lyxofuranose plays a central or significant role are not widely documented in the provided search results. Monosaccharides are typically imported, salvaged, or interconverted to form activated sugar nucleotides required for glycoconjugate biosynthesis. nih.gov Glucose, for instance, can be converted into other sugars needed for glycosylation. nih.gov

Identification of D-Lyxofuranose as a Biochemical Marker in Plant Stress Response (e.g., Rice Salt Stress)

D-Lyxofuranose has emerged as a potential biochemical marker in the study of plant stress responses, particularly in the context of salt stress in rice (Oryza sativa L.). Research comparing contrasting rice cultivars under salinity stress has revealed differential accumulation of various sugars, including D-lyxofuranose, between salt-tolerant and salt-sensitive varieties. journalssystem.comresearchgate.net

In studies investigating the response mechanisms of rice to NaCl stress, D-lyxofuranose was found in higher concentrations in salt-tolerant rice cultivars compared to salt-sensitive ones. journalssystem.comresearchgate.net Specifically, in one study, the salt-tolerant cultivar OM 9577 exhibited a higher content percentage of D-lyxofuranose (3.268%) compared to the moderately salt-tolerant OC 10 and the salt-sensitive Dai Thom 8. journalssystem.comresearchgate.net This suggests that the accumulation of D-lyxofuranose may play a role in the plant's ability to tolerate saline conditions. journalssystem.com The presence of higher levels of certain sugars, including D-lyxofuranose, in salt-tolerant cultivars indicates their potential as target metabolites for enhancing salt tolerance in rice. journalssystem.com These sugars are considered hallmark biochemical markers in such studies due to their crucial role in the salt stress response. journalssystem.com

Rice Cultivar (Salt Tolerance) D-Lyxofuranose Content (%)
OM 977 (Salt-Tolerant) 3.268
OC 10 (Moderately Tolerant) Lower than OM 977
Dai Thom 8 (Salt-Sensitive) Lower than OM 977

Beyond D-lyxofuranose, other sugars such as α-D-xylopyranose, β-D-mannopyranose, α-D-glucopyranose, β-D-glucopyranose, and D-arabinose were also found in higher concentrations in salt-tolerant rice cultivars, further highlighting the role of various sugar metabolites in the stress response. journalssystem.comresearchgate.net The increase in sugars like D-lyxofuranose in tolerant varieties under salt stress is one of the important biochemical factors contributing to the difference in response mechanisms among rice varieties. journalssystem.comresearchgate.net

Implication of D-Lyxofuranose in Metabolic Pathways Related to Disease Pathogenesis

Investigations into metabolic pathways associated with disease pathogenesis have indicated the involvement of D-lyxofuranose. Metabolomics studies, which evaluate metabolites and the pathways involved in disease development, have provided insights into these implications. nih.gov

In the context of Type 1 Diabetes (T1D), metabolomics analyses have shown that D-arabinose and D-(-)-lyxofuranose exhibited opposite trends in different groups studied. dovepress.comresearchgate.net These observations suggest that these metabolites are influenced by metabolic pathways linked to the pathogenesis of T1D, rather than solely by the production of autoantibodies. dovepress.comresearchgate.net The differing trends observed for D-lyxofuranose may also correlate with the severity of metabolic changes associated with the disease. dovepress.com This implication could offer a new avenue for exploring the pathogenesis of T1D and potentially aid in the identification of subsequent disease development, as T1D involves significant oxidative stress and metabolic disorder. dovepress.com

Metabolomics research in autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) also aims to understand the metabolic pathways influencing pathogenesis. nih.gov While D-ribofuranose has been noted to be increased in plasma in RA patients, potentially indicating increased activity in the pentose (B10789219) phosphate (B84403) pathway in immune cells, the specific role of D-lyxofuranose in these pathways in the context of RA and SLE pathogenesis warrants further detailed investigation. nih.gov

Comparative Biochemical Studies with Structurally Related Sugars

Comparative biochemical studies involving D-lyxofuranose and structurally related sugars, such as beta-D-ribofuranose, are crucial for understanding the impact of subtle structural differences on biological roles and activities.

Comparison with Beta-D-Ribofuranose in the Context of Biological Information Storage and Catalysis

Beta-D-ribofuranose is a fundamental component of ribonucleic acid (RNA), a key molecule in biological information storage and transfer, and is also found in numerous cofactors involved in biological catalysis. mdpi.comnih.gov Most naturally occurring nucleotides and nucleosides are N-glycosyl derivatives of beta-D-ribose, playing essential roles in metabolic processes, genetic information flow, and catalytic activities as cofactors or coribozymes. mdpi.comnih.gov The selection of beta-D-ribofuranose derivatives for these universal functions in living organisms suggests unique chemical and structural features that were advantageous in the early stages of life's origins. mdpi.comnih.govmdpi.com

While beta-D-ribofuranose is central to these processes, D-lyxofuranose, an epimer of ribofuranose, has a different arrangement of hydroxyl groups around the sugar ring. This stereochemical difference significantly impacts its biological recognition and function. Unlike beta-D-ribofuranose's ubiquitous role in nucleic acids and cofactors, D-lyxofuranose is not a standard component of DNA or RNA. Its biological roles appear to be distinct and may be related to specific metabolic pathways or stress responses, as seen in plants. The structural variation between these pentofuranoses highlights the specificity of biological systems for particular sugar stereochemistries in fundamental processes like information storage and enzymatic catalysis.

Impact of Sugar Moiety Stereochemistry on Biological Activity

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleosides and their derivatives. openaccesspub.orgresearchgate.net The precise arrangement of hydroxyl groups and the conformation of the furanose ring influence how these molecules interact with enzymes, receptors, and other biomolecules. researchgate.net

In the context of comparing D-lyxofuranose and beta-D-ribofuranose, the difference in stereochemistry at the C2' carbon (they are epimers at this position) leads to distinct three-dimensional structures. This structural difference is recognized by biological machinery, explaining why beta-D-ribofuranose is incorporated into the backbone of RNA and participates in key catalytic cofactors, while D-lyxofuranose is not. Studies on the synthesis and evaluation of analogues of these sugars, such as N-glycosyl oxazolines derived from different pentofuranose (B7776049) derivatives (including ribofuranose and xylofuranose), demonstrate how the sugar structure influences their antiproliferative activity. openaccesspub.org The stereoselective formation of different anomers (alpha or beta) in such synthetic processes further underscores the importance of stereochemistry in determining the final biological properties of sugar-containing compounds. openaccesspub.org The fact that biological systems have a strong preference for specific sugar stereoisomers in central metabolic and genetic processes highlights the profound impact of sugar moiety stereochemistry on biological activity.

Advanced Analytical Methodologies in Beta D Lyxofuranose Research

Chromatographic Separation and Identification Techniques

Chromatography plays a vital role in separating beta-D-lyxofuranose from complex mixtures and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Saccharide Profiling and Quantification

GC-MS is a powerful technique for the analysis of saccharides, including lyxofuranose, often after derivatization to make them volatile. This method allows for both the identification and quantification of various sugars within a sample. GC-MS based metabolic profiling is a widely used analytical tool for analyzing important metabolite classes such as sugars. hhu.de A modified GC-MS analytical procedure based on trimethylsilyl-dithioacetal (TMSD) derivatization has been established for the simultaneous determination of thirteen carbohydrates. researchgate.net GC-MS analysis has been used to identify and quantify sugars in various biological samples, including the detection of lyxofuranose in rice cultivars. researchgate.net In one study, lyxofuranose was found at a concentration of 3.268% in a specific rice variety. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Lyxofuranose Analysis

HPLC is another essential chromatographic technique used in the analysis of sugars. It offers high resolution separation and can be coupled with various detectors for identification and quantification. HPLC is useful for the analysis of various classes of phytochemicals, including carbohydrates. jyoungpharm.org While direct studies specifically on this compound using HPLC were not extensively detailed in the search results, HPLC is commonly used for the separation of sugar isomers and derivatives. researchgate.net For instance, HPLC has been employed in the separation of beta-D-ribofuranose derivatives. acs.orggoogle.comtcichemicals.comsielc.com The separation of sugar isomers, including anomers and furanose/pyranose forms, can be challenging but can be improved by optimizing column temperature. researchgate.net

Application of Advanced Spectroscopic Methods

Spectroscopic methods provide detailed information about the structure, conformation, and interactions of this compound.

Integration of NMR Techniques (COSY, HETCOR, NOESY) for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using two-dimensional techniques like COSY, HETCOR (or HSQC/HMBC), and NOESY, is invaluable for elucidating the structures of complex carbohydrates in solution. These techniques provide information about connectivity and spatial proximity of atoms. COSY experiments reveal correlations between coupled protons, indicating through-bond connectivity. princeton.eduuni-koeln.de HETCOR (Heteronuclear Correlation) or its modern equivalents like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate signals from different nuclei, typically 1H and 13C, providing information about direct (HSQC) or long-range (HMBC) carbon-proton connectivities. princeton.eduuni-koeln.de NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edulibretexts.org This is particularly useful for determining stereochemistry and conformation. libretexts.org While specific NMR data for this compound using these techniques were not detailed in the search results, these methods are standard practice for the comprehensive structural analysis of carbohydrates. acs.org

Integrated Computational and Experimental Approaches

The study of this compound benefits significantly from the integration of computational and experimental methodologies. Computational methods, such as density functional theory (DFT) and molecular mechanics, can predict molecular properties, explore conformational landscapes, and simulate interactions, while experimental techniques provide empirical data for validation and refinement of computational models. This synergistic approach allows for a more profound understanding of the molecule's behavior at an atomic level.

Homology Modeling and Molecular Dynamics Simulations for Biological Interactions

While direct studies specifically detailing homology modeling or molecular dynamics (MD) simulations of this compound interacting with biological targets were not extensively found in the immediate search results, the principles and applications of these techniques are highly relevant to understanding its potential biological roles.

Molecular dynamics simulations are powerful tools for exploring the dynamic behavior of molecules and their interactions with biological environments, such as proteins or membranes. github.iofrontiersin.orgnih.gov These simulations can provide insights into conformational changes, binding thermodynamics, and the nature of intermolecular forces, including hydrogen bonds, which are critical for carbohydrate-protein interactions. frontiersin.orgirbbarcelona.org For instance, MD simulations have been used to study the interactions of related furanose-containing compounds, such as decaprenylphosphoryl-beta-D-ribofuranose, with enzymes, elucidating favorable binding interactions. researchgate.net

Computational studies, including geometry optimization using methods like B3LYP, have been applied to characterize the structural contributions of furanosyl derivatives, such as 1-beta-D-ribofuranosyl-1,2,4-triazoles, to their activity with enzymes like human adenosine (B11128) kinase. nih.gov These studies can identify minimum energy conformers and provide a basis for understanding how structural variations influence biological activity, a methodology directly applicable to investigating this compound interactions. nih.gov

Homology modeling is primarily used to predict the 3D structure of a protein based on the known structure of a homologous protein. While not directly applied to the sugar itself, it would be a necessary step in studying the interaction of this compound with a target protein if the protein's structure is unknown but a related structure is available. Subsequent MD simulations could then explore the dynamics of this compound binding to the predicted protein structure.

Combined Spectroscopic and Computational Approaches for Comprehensive Structural Analysis

The combination of spectroscopic techniques and computational methods is a robust approach for the comprehensive structural analysis of carbohydrates, including this compound. Experimental methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data on the vibrational modes, functional groups, and connectivity within the molecule. acs.orgresearchgate.netepa.gov

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate spectroscopic parameters, such as vibrational frequencies and chemical shifts, for predicted molecular structures and conformers. acs.orgresearchgate.net By comparing these calculated spectra with experimental data, researchers can validate the proposed structures and assign observed spectral features. acs.org

A comprehensive analysis of methyl-beta-D-ribofuranoside, a related furanose sugar, exemplifies this integrated approach. acs.org This study utilized inelastic neutron scattering (INS), Raman, and infrared spectroscopy in conjunction with DFT calculations to provide an unambiguous assignment of vibrational features and gain insights into the molecule's energy landscape and conformational effects. acs.org Similarly, computational studies of 13C NMR chemical shifts for alpha-D-lyxofuranose using ab initio and DFT methods have shown reasonable agreement with experimental data, highlighting the utility of computational methods in interpreting NMR spectra of saccharides. researchgate.net

These combined approaches allow for detailed conformational analysis, identification of intramolecular interactions like hydrogen bonding, and a deeper understanding of the factors influencing the preferred three-dimensional structure of this compound in different environments. acs.orgacs.org

Here is a table summarizing some computational findings on related furanose sugars that illustrate the types of data obtained through these methods:

CompoundMethod UsedProperty StudiedKey FindingSource
alpha-D-LyxofuranoseAb initio, DFT (B3LYP, BP86)13C NMR Chemical ShiftsCalculated shifts comparable to experimental data; B3LYP(TZVP) cost-efficient. researchgate.net
D-Lyxose (Furanose vs Pyranose)DFT (B3LYP/6-311++G(d,p))Relative Energy of IsomersFuranose form calculated to be slightly lower in energy in gas phase. acs.org
Methyl β-d-arabinofuranosideAb initio (HF), DFT (B3LYP)Furanose Ring Conformation EnergyIdentified global and local energy minima for envelope conformers. acs.org
1-beta-D-ribofuranosyl-1,2,4-triazolesDFT (B3LYP/6-31G**)Geometry Optimization, ConformationIdentified syn glycoside conformation as minimum energy. nih.gov

Q & A

Q. What established synthetic routes exist for beta-D-Lyxofuranose and its protected derivatives?

this compound is typically synthesized via regioselective protection of hydroxyl groups. A common approach involves using acetyl (Ac) and benzyl (Bn) protecting groups. For example, Ning & Kong (2001) synthesized 5-O-acetyl-1,2-anhydro derivatives of this compound using benzyl ethers to protect hydroxyl groups, followed by glycosylation reactions with TMSOTf (trimethylsilyl triflate) as a promoter . Key steps include:

  • Selective protection of the 3-OH group with benzyl bromide.
  • Acetylation at the 5-OH position for stability during ring closure.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates. Detailed protocols should emphasize reproducibility, including reagent purity, temperature control, and characterization via NMR and mass spectrometry .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) is indispensable for confirming stereochemistry and regiochemistry. Key techniques:

  • ¹H NMR : Identifies anomeric proton signals (δ 5.1–5.4 ppm for β-configuration) and coupling constants (J ≈ 0–2 Hz for axial-equatorial protons in furanose rings).
  • ¹³C NMR : Distinguishes between protected and free hydroxyl groups (e.g., acetylated carbons at δ 20–22 ppm).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives. X-ray crystallography provides definitive proof of stereochemical assignments, as seen in studies of analogous psicofuranose derivatives .

Q. How can researchers ensure reproducibility in this compound synthesis?

Adhere to reporting standards for experimental details:

  • Specify solvent purity (e.g., anhydrous dichloromethane stored over molecular sieves).
  • Document reaction times, temperatures, and workup procedures (e.g., quenching with NaHCO₃ for acid-sensitive intermediates).
  • Include full characterization data (e.g., melting points, optical rotation values) to validate product identity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in protecting this compound hydroxyl groups?

Competing reactivities of hydroxyl groups require tailored approaches:

  • Temporary protecting groups : Use of tert-butyldiphenylsilyl (TBDPS) at the 5-OH position (e.g., CAS 133048-89-2) to block undesired reactions while activating others .
  • Kinetic vs. thermodynamic control : Polar aprotic solvents (e.g., DMF) favor kinetic products, while less polar solvents (e.g., toluene) stabilize thermodynamically favored isomers .
  • Enzymatic methods : Lipases or glycosidases can achieve selective deprotection under mild conditions, though this remains underexplored for lyxofuranose derivatives .

Q. How do solvent and temperature influence the anomeric equilibrium of this compound?

The furanose ring exists in equilibrium between α and β anomers, with solvent polarity and temperature affecting the ratio:

  • Polar solvents (e.g., water) : Stabilize the more polar β-anomer through hydrogen bonding.
  • Low temperatures : Favor the thermodynamically stable β-form, as seen in NMR studies of lyxose analogs . Computational studies (e.g., density functional theory) can predict equilibrium shifts but require validation with experimental data .

Q. What contradictions exist in reported glycosylation efficiencies of this compound, and how can they be resolved?

Discrepancies in glycosylation yields (e.g., 40–75% in literature) often stem from:

  • Protecting group mismatches : Bulky groups (e.g., TBDPS) may hinder acceptor accessibility.
  • Catalyst choice : TMSOTf vs. BF₃·Et₂O can alter reaction pathways.
  • Moisture sensitivity : Trace water degrades reactive intermediates, necessitating rigorous drying protocols. Researchers should replicate studies with controlled variables and report failure cases to identify critical parameters .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s role in glycoside synthesis?

  • Comparative glycosylation : Test lyxofuranose donors against other pentoses (e.g., ribose, arabinose) under identical conditions to assess reactivity trends.
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate constants and optimize conditions .
  • Theoretical modeling : Use molecular docking or DFT calculations to predict glycosidic bond stability .

What frameworks assist in formulating rigorous research questions about this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to specialized reagents (e.g., silyl protecting groups).
  • Novel : Explore understudied applications, such as antiviral glycomimetics.
  • Ethical : Adhere to safety protocols for handling reactive silylating agents.
  • Relevant : Align with broader goals in carbohydrate chemistry, such as developing non-natural glycosides .

Data Analysis and Reporting

Q. How can researchers address discrepancies in NMR data for this compound derivatives?

  • Standardize referencing : Use internal standards (e.g., TMS) and control solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • Cross-validate with mass spectrometry : Confirm molecular weights to rule out impurities.
  • Report full spectral parameters : Include integration values, multiplicity, and coupling constants .

Q. What are best practices for discussing unexpected results in this compound research?

  • Hypothesis refinement : If yields are lower than expected, consider steric hindrance or side reactions.
  • Controlled repeats : Vary one parameter at a time (e.g., catalyst loading) to isolate causes.
  • Transparent reporting : Publish negative results to inform the field, as emphasized in IMRaD-structured papers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Lyxofuranose
Reactant of Route 2
beta-D-Lyxofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.